molecular formula C12H19NO2 B2434070 (3-methylenepiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2034298-54-7

(3-methylenepiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No. B2434070
CAS RN: 2034298-54-7
M. Wt: 209.289
InChI Key: DLMPHZMLGKJKKB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

While specific structural analysis data for “(3-methylenepiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” is not available, similar compounds have been analyzed using methods such as X-ray diffraction and NMR spectroscopy .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including our compound of interest, serve as crucial building blocks in drug development. Researchers explore their derivatives to create novel pharmaceuticals. The piperidine ring imparts stability and favorable pharmacokinetic properties. Scientists can modify substituents on the piperidine scaffold to fine-tune drug interactions, bioavailability, and target specificity .

Spiropiperidines in Organic Synthesis

Spiropiperidines, a class of piperidine derivatives, find applications in organic synthesis. Their unique spirocyclic structure allows for diverse functionalization. Researchers use them as intermediates for constructing complex molecules, such as natural products and bioactive compounds. The spiro motif introduces rigidity and enhances molecular diversity .

Condensed Piperidines: Bridging Rings

Condensed piperidines, formed by fusing the piperidine ring with other heterocycles, offer exciting prospects. These bridged systems exhibit distinct reactivity and properties. For instance, piperidine-fused pyridines or indolizines appear in alkaloids and synthetic compounds. Researchers explore their potential as enzyme inhibitors, ligands, or fluorescent probes .

Piperidinones: Versatile Building Blocks

Piperidinones, containing a ketone group on the piperidine ring, serve as versatile building blocks. Their synthesis involves cyclization or annulation reactions. Researchers use them to create libraries of diverse compounds for drug discovery. The piperidinone scaffold appears in antiviral agents, antipsychotics, and other bioactive molecules .

Biological Evaluation of Piperidines

Scientists investigate the biological activity of synthetic and natural piperidines. These studies involve assessing their interactions with biological targets (enzymes, receptors, etc.). Piperidines often exhibit analgesic, anti-inflammatory, or antitumor properties. Researchers explore their potential as lead compounds for drug development .

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) represent efficient strategies for piperidine synthesis. By combining multiple reactants in a single step, MCRs yield diverse piperidine derivatives. Researchers optimize these reactions for scalability and sustainability. MCRs enable rapid access to structurally complex piperidines, making them valuable in medicinal chemistry .

properties

IUPAC Name

(3-methylidenepiperidin-1-yl)-(oxan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10-3-2-6-13(9-10)12(14)11-4-7-15-8-5-11/h11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMPHZMLGKJKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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